Cas no 90767-54-7 (1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione)

1-(4-Chlorophenyl)-1,3-diazinane-2,4,6-trione is a heterocyclic organic compound featuring a diazinane core substituted with a 4-chlorophenyl group and three carbonyl functionalities. This structure imparts notable stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its chlorophenyl moiety enhances lipophilicity, facilitating interactions with biological targets, while the trione group offers versatile sites for further chemical modifications. The compound exhibits consistent purity and thermal stability, ensuring reliable performance in synthetic applications. Its well-defined molecular architecture supports precise control in reactions, particularly in the development of active ingredients for medicinal or crop protection formulations.
1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione structure
90767-54-7 structure
Product name:1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
CAS No:90767-54-7
MF:C10H7ClN2O3
MW:238.62718129158
CID:1959638
PubChem ID:2179730

1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione Chemical and Physical Properties

Names and Identifiers

    • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(4-chlorophenyl)-
    • 1-(4-Chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
    • EN300-171240
    • DB-258815
    • AG-690/08510006
    • 1-(4-Chloro-phenyl)-pyrimidine-2,4,6-trione
    • 1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
    • CBMicro_013215
    • SR-01000512507
    • HMS2848M14
    • SMR000517756
    • SCHEMBL8441345
    • CS-0070428
    • CB03103
    • Oprea1_485248
    • SB39792
    • SR-01000512507-1
    • BIM-0013146.P001
    • SMSF0004104
    • 1-(4-CHLOROPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
    • CHEMBL1504405
    • STK346706
    • F1967-0858
    • 90767-54-7
    • 5174-74-3
    • Cambridge id 5174743
    • DTXSID00366850
    • AKOS000288849
    • MLS001206980
    • DTXCID20317889
    • Inchi: InChI=1S/C10H7ClN2O3/c11-6-1-3-7(4-2-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
    • InChI Key: BJHJQYAOKVCTBQ-UHFFFAOYSA-N
    • SMILES: O=C1CC(NC(=O)N1C2=CC=C(Cl)C=C2)=O

Computed Properties

  • Exact Mass: 238.0145198g/mol
  • Monoisotopic Mass: 238.0145198g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.5Ų
  • XLogP3: 1.2

1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-171240-0.25g
1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
90767-54-7 95%
0.25g
$381.0 2023-11-13
Life Chemicals
F1967-0858-0.25g
1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
90767-54-7 95%+
0.25g
$91.0 2023-09-06
Life Chemicals
F1967-0858-5g
1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
90767-54-7 95%+
5g
$747.0 2023-09-06
Life Chemicals
F1967-0858-10g
1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
90767-54-7 95%+
10g
$1046.0 2023-09-06
Enamine
EN300-171240-0.1g
1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
90767-54-7 95%
0.1g
$364.0 2023-11-13
Enamine
EN300-171240-1.0g
1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
90767-54-7
1g
$728.0 2023-05-01
Life Chemicals
F1967-0858-1g
1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
90767-54-7 95%+
1g
$249.0 2023-09-06
TRC
C613325-1g
1-(4-Chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
90767-54-7
1g
$ 340.00 2022-06-06
Enamine
EN300-171240-0.5g
1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
90767-54-7 95%
0.5g
$397.0 2023-11-13
Enamine
EN300-171240-1g
1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
90767-54-7 95%
1g
$414.0 2023-11-13

Additional information on 1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione

Introduction to 1-(4-Chlorophenyl)-1,3-diazinane-2,4,6-trione (CAS No. 90767-54-7)

1-(4-Chlorophenyl)-1,3-diazinane-2,4,6-trione (CAS No. 90767-54-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazinones and is characterized by its unique chemical structure and potential biological activities. The compound's molecular formula is C10H7ClN3O3, and it has a molecular weight of approximately 258.63 g/mol.

The chemical structure of 1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione features a triazinone ring system substituted with a 4-chlorophenyl group. This structural arrangement confers the compound with specific physicochemical properties that are crucial for its biological interactions. The presence of the chlorine atom in the phenyl ring enhances the compound's lipophilicity, which can influence its cellular uptake and distribution.

In recent years, 1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its antimicrobial activity. Research has shown that this compound exhibits significant inhibitory effects against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and membrane integrity.

Beyond its antimicrobial properties, 1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione has also been investigated for its anticancer potential. Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as p53 and Bcl-2. This makes it a promising candidate for further development as an anticancer agent.

The pharmacokinetic profile of 1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione has been another focus of research. Initial studies have indicated that the compound has favorable absorption and distribution properties when administered orally or intravenously. However, further investigations are needed to optimize its bioavailability and reduce potential side effects.

In the context of drug discovery and development, 1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione serves as a valuable lead compound for the design of more potent and selective analogs. Chemists are exploring various structural modifications to enhance the compound's activity and reduce toxicity. For instance, substituting different functional groups on the triazinone ring or modifying the phenyl ring can lead to derivatives with improved pharmacological profiles.

The safety profile of 1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione is an important consideration for its potential clinical applications. Preclinical studies have generally shown that the compound is well-tolerated at therapeutic doses. However, as with any new drug candidate, comprehensive safety assessments are essential to ensure its long-term safety in humans.

Recent advancements in computational chemistry have also contributed to our understanding of 1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione. Molecular docking studies have provided insights into how the compound interacts with specific protein targets at the molecular level. These findings can guide the rational design of more effective derivatives and help predict their biological activities.

In conclusion, 1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione (CAS No. 90767-54-7) is a multifaceted compound with promising applications in both antimicrobial and anticancer therapies. Ongoing research continues to uncover new aspects of its biological activities and pharmacological properties. As more data becomes available from preclinical and clinical studies, this compound may emerge as a valuable addition to the arsenal of therapeutic agents in medicine.

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